N-Benzylmethacrylamide

Description

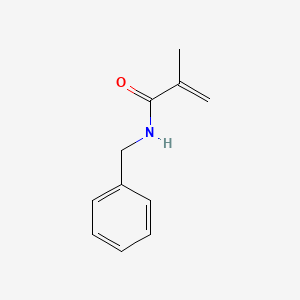

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFLGHPYLIZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185964 | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3219-55-4 | |

| Record name | N-Benzylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3219-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

From Methacryloyl Chloride and Benzylamine:this is a Classic Schotten Baumann Type Reaction Where Benzylamine Acts As a Nucleophile, Attacking the Electrophilic Carbonyl Carbon of Methacryloyl Chloride. the Reaction is Typically Carried out in the Presence of a Base, Such As Triethylamine or an Aqueous Solution of Sodium Hydroxide, to Neutralize the Hydrochloric Acid Byproduct.uobaghdad.edu.iqresearchgate.netthe Use of an Inert Solvent Like Acetone or Ethyl Acetate is Common.uobaghdad.edu.iq

Reaction Scheme:

Table 1: Reaction Parameters for Amidation of Methacryloyl Chloride with Benzylamine (B48309)

| Parameter | Typical Conditions |

|---|---|

| Solvent | Acetone (B3395972), Ethyl Acetate (B1210297), Dichloromethane |

| Base | Triethylamine (B128534), Sodium Hydroxide |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-6 hours |

| Yield | Generally high (>80%) |

From Methacrylic Acid and Benzylamine:the Direct Condensation of Methacrylic Acid and Benzylamine Requires the Use of a Coupling Agent to Activate the Carboxylic Acid and Facilitate Amide Bond Formation. Alternatively, Thermal Dehydration at High Temperatures Can Be Employed, Though This May Lead to Polymerization of the Methacrylic Acid.

Novel and Optimized Synthesis Approaches for this compound

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on improving efficiency, yield, and functional group tolerance.

One notable area of recent research involves the synthesis of α-substituted N-benzylmethacrylamides. A 2021 study published in the Journal of the American Chemical Society detailed the synthesis of a series of these compounds starting from N-benzyl-2-(bromomethyl)acrylamide. researchgate.net This work, while not focused on the synthesis of the parent compound itself, underscores the accessibility of this compound as a starting material and highlights the development of novel derivatives with tunable reactivity for applications in covalent ligand directed release chemistry. researchgate.netnih.gov

Furthermore, the optimization of amidation reactions through the development of novel catalysts is an active area of research. While specific examples for this compound are not abundant, the broader field of amide synthesis has seen the introduction of various catalytic systems to promote the direct amidation of esters and carboxylic acids under milder conditions. For instance, the use of silica-bonded N-propyl sulphamic acid as a catalyst for Ritter reactions under solvent-free conditions represents a more environmentally friendly approach. ias.ac.in Such advancements could potentially be adapted for a more optimized synthesis of this compound.

Homopolymerization Studies of this compound

Homopolymers of this compound, denoted as poly(this compound), are synthesized through radical polymerization. These polymers are noted for their potential applications, including as components in photoresist compositions.

The primary method for the homopolymerization of this compound is free-radical polymerization. This technique involves the use of a radical initiator to begin the polymerization process. A documented example of this is the polymerization of this compound in a toluene (B28343) solution. In this process, lauroyl peroxide serves as the radical initiator, effectively starting the chain-growth polymerization of the monomer units. google.com

The efficiency of homopolymerization, often measured by the polymer yield, is a critical aspect of its synthesis. In studies involving the radical polymerization of this compound in a 20% toluene solution with lauroyl peroxide as the initiator, a yield of 60% has been reported. google.com Further optimization of this yield would involve systematic studies of various reaction parameters such as initiator and monomer concentrations, temperature, and solvent choice. However, detailed research focusing specifically on the optimization of this compound homopolymerization yield is not extensively documented in the reviewed literature.

Copolymerization Strategies Involving this compound

This compound is also a valuable comonomer in the synthesis of copolymers, allowing for the tailoring of polymer properties for specific applications. Both free radical and controlled/living radical polymerization techniques have been employed for this purpose.

To achieve greater control over copolymer architecture, molecular weight, and dispersity, controlled/living radical polymerization techniques are employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent controlled/living radical polymerization technique that has been successfully applied to this compound (BnMA). Research has provided mechanistic insights into the RAFT polymerization of N-arylmethacrylamides, including BnMA. acs.org

A notable study investigated the RAFT polymerization of BnMA in dimethylformamide (DMF) at 70°C, comparing it to the polymerization of N-phenylmethacrylamide (PhMA). acs.orgescholarship.org This research highlighted that the degradation of the trithiocarbonate (B1256668) RAFT agent, a common side reaction, is significantly less pronounced for BnMA compared to PhMA under the same conditions. After 12 hours at 70°C, only 3% of the RAFT agent degraded during the polymerization of BnMA, in stark contrast to the 60% degradation observed with PhMA. acs.orgescholarship.org This indicates a more stable and controlled polymerization process for this compound under these conditions.

The following table summarizes the experimental conditions for the RAFT polymerization of this compound.

Table 1: Experimental Conditions for RAFT Polymerization of this compound (BnMA)

| Parameter | Value/Condition |

|---|---|

| Monomer | This compound (BnMA) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70 °C and 30 °C |

| RAFT Agent | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDT) |

| Initiator | 4,4′-Azobis(4-cyanovaleric acid) (V-501) |

| Initial Monomer Concentration ([M]₀) | 2.0 M |

| Molar Ratio ([M]₀:[CTA]₀:[I]₀) | 200:1:0.2 |

Data sourced from Macromolecules and eScholarship.org acs.orgescholarship.org

This controlled approach allows for the synthesis of well-defined copolymers containing this compound units, opening avenues for the creation of advanced materials with tailored properties.

Aqueous Micellar Copolymerization Methods

Aqueous micellar copolymerization is a significant technique for preparing hydrophobically modified water-soluble polymers. researchgate.netresearchgate.netdntb.gov.ua This method is particularly useful for copolymerizing a hydrophilic monomer, like acrylamide (B121943), with a hydrophobic monomer, such as this compound (NBMA). researchgate.net In this process, the hydrophobic monomer is solubilized within surfactant micelles in an aqueous solution of the hydrophilic monomer. Polymerization is then initiated, leading to the formation of block copolymers. researchgate.net

Hydrophobically modified water-soluble block copolymers of acrylamide and this compound have been successfully synthesized using this technique, with NBMA content typically around 2 to 3 mol%. researchgate.netresearchgate.net The resulting copolymers exhibit enhanced thickening properties in aqueous solutions due to intermolecular hydrophobic associations. researchgate.net The viscosity of these solutions shows a sharp increase with growing polymer concentration, a characteristic feature of associative polymers. researchgate.netresearchgate.net

The rheological behavior of these copolymers is complex. At high shear rates, they exhibit a Newtonian plateau where viscosity is largely independent of the shear rate. researchgate.net However, at low shear rates, a distinct shear-thinning behavior is observed, attributed to the disruption of intermolecular hydrophobic associations under shear. researchgate.net This technique has been shown to be well-suited for creating high molecular weight block copolymers with desirable thickening properties. researchgate.net

Investigation of Comonomer Effects on this compound Polymerization

The properties of polymers containing this compound can be tailored by copolymerizing it with a variety of other monomers. The choice of comonomer significantly influences the characteristics of the resulting copolymer.

Acrylamide and Its Derivatives (e.g., N-Acryloyl Glycinamide, Aminopropyl Methacrylamide)

Acrylamide (AM): Copolymers of this compound and acrylamide are frequently synthesized to create amphiphilic polymers. researchgate.netresearchgate.net These copolymers, often prepared via micellar copolymerization, combine the hydrophilicity of acrylamide with the hydrophobicity of the benzyl group from NBMA. researchgate.netresearchgate.net The resulting block-like structure leads to associative behavior in aqueous solutions, significantly impacting the rheological properties. researchgate.netresearchgate.netresearchgate.net For instance, copolymers with just 2-3 mol% of NBMA demonstrate a notable increase in solution viscosity with concentration. researchgate.net

Aminopropyl Methacrylamide (B166291) (APMA): The copolymerization of NBMA with aminopropyl methacrylamide results in amphiphilic cationic copolymers. In these systems, APMA provides the hydrophilic and cationic charge (at physiological pH), while NBMA imparts hydrophobicity. This combination is particularly explored for creating materials with specific biological interactions.

Methacrylate (B99206) and Acrylate (B77674) Monomers (e.g., Methyl Acrylate, Methyl Methacrylate, Benzyl Methacrylate)

Methyl Acrylate (MA): Information on the specific copolymerization of this compound with methyl acrylate is limited in the provided context. However, general studies on the copolymerization of acrylate monomers with various methacrylamides are common.

Methyl Methacrylate (MMA): The copolymerization of N-vinyl pyrrolidone (NVP) with methyl methacrylate (MMA) has been achieved via redox and RAFT polymerization methods. tubitak.gov.trdiva-portal.org Reactivity ratios for the MMA/NVP system initiated by a Ti(III)-DMG redox system were found to be r1(MMA) = 1.69 and r2(NVP) = 0.03, indicating that the resulting copolymer is richer in MMA units. tubitak.gov.tr This suggests an extreme ideal behavior for this copolymerization. tubitak.gov.tr Studies on the copolymerization of acrylamide with various alkyl methacrylates, including MMA, have shown that the reactivity of the methacrylate is generally higher than that of acrylamide. asianpubs.org

Benzyl Methacrylate (BzMA): The combination of N-vinyl pyrrolidone (NVP) and benzyl methacrylate (BzMA) has been used to synthesize both statistical and block copolymers via RAFT polymerization. nih.govmdpi.com The significant difference in reactivity between NVP (a less activated monomer) and BzMA (a more activated monomer) makes the synthesis of well-defined block copolymers challenging. mdpi.com Nevertheless, PNVP-b-PBzMA block copolymers have been successfully prepared by sequential monomer addition. nih.govmdpi.com These amphiphilic block copolymers exhibit self-assembly into micellar structures in selective solvents. nih.govmdpi.com The thermal stability of these copolymers is influenced by both constituent blocks, with the decomposition of the PBzMA block often occurring at lower temperatures than the PNVP block. mdpi.com

Below is a table summarizing the molecular characteristics of some PNVP-stat-PBzMA statistical copolymers.

| Sample | Molar Feed Ratio [NVP]₀:[BzMA]₀ | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | F(NVP) in Copolymer |

| 1 | 90:10 | 12,800 | 1.35 | 0.88 |

| 2 | 80:20 | 11,500 | 1.39 | 0.76 |

| 3 | 50:50 | 11,200 | 1.45 | 0.45 |

| 4 | 20:80 | 13,500 | 1.29 | 0.17 |

| 5 | 10:90 | 15,100 | 1.25 | 0.08 |

Table data sourced from reference nih.gov. Mₙ: Number-average molecular weight, Đ: Polydispersity index, F(NVP): Mole fraction of NVP in the copolymer.

Vinyl-Based Comonomers (e.g., Vinyl Acetate (B1210297), N-Vinyl Pyrrolidone)

N-Vinyl Pyrrolidone (NVP): As discussed previously, this compound's structural analogs, like benzyl methacrylate, have been copolymerized with N-vinyl pyrrolidone. nih.govmdpi.com The synthesis of block copolymers between methacrylates (MAMs) and N-vinyl amides (LAMs) like NVP is complicated due to their different reactivities. nih.gov RAFT polymerization has been a key technique to overcome these challenges, enabling the synthesis of defined block copolymers such as PNVP-b-PBzMA. nih.govmdpi.com The resulting amphiphilic copolymers can self-assemble into micelles in selective solvents. mdpi.com For instance, in THF, which is selective for the PBzMA block, micelles are formed. mdpi.com Conversely, in aqueous solutions, the solvent is selective for the PNVP block. mdpi.com

Other Functional Monomers (e.g., Acrylonitrile, Styrene (B11656), Maleic Anhydride)

Styrene: Copolymers of acrylamide and styrene have been synthesized via micellar copolymerization. researchgate.net Similarly, the synthesis of poly(styrene-b-acrylamide) block copolymers has been achieved using RAFT polymerization in a common solvent like DMSO. acs.org This indicates the feasibility of incorporating styrenic monomers with acrylamide-based structures, suggesting a potential for copolymerization with this compound to create amphiphilic materials.

Mechanistic and Kinetic Analysis of this compound Polymerization

The polymerization of this compound (BnMA), particularly via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been the subject of detailed mechanistic studies. acs.orgusm.eduescholarship.orgescholarship.org These studies often compare its behavior to other N-arylmethacrylamides, such as N-phenylmethacrylamide (PhMA), to understand the influence of the monomer's structure on the polymerization process. acs.orgusm.eduescholarship.orgescholarship.org

A key finding is the significant role of the N-aryl substituent in the stability of the RAFT agent's trithiocarbonate end-group. acs.orgusm.eduescholarship.org During the RAFT polymerization of PhMA at 70°C, substantial degradation (around 60% after 12 hours) of the trithiocarbonate chain-end occurs. acs.orgescholarship.org In contrast, under identical conditions, the polymerization of BnMA shows minimal degradation (only about 3%). acs.orgescholarship.org This degradation happens after the covalent addition of the monomer to the RAFT agent. acs.orgescholarship.org

Mechanistic investigations using in situ ¹H NMR analysis have revealed that the degradation proceeds via an N-phenyl-promoted, N-5 nucleophilic attack on the terminal thiocarbonyl by the ultimate methacrylamide unit. acs.orgusm.eduescholarship.org The benzyl group in BnMA does not promote this degradation pathway to the same extent, leading to better preservation of the "living" chain ends. acs.org

The polymerization temperature also plays a critical role. For N-arylmethacrylamides that are prone to chain-end degradation, reducing the polymerization temperature (e.g., from 70°C to 30°C) can significantly improve polymerization control, leading to polymers with narrower molecular weight distributions. escholarship.org The kinetics of free-radical polymerization, in general, follows a chain reaction mechanism involving initiation, propagation, and termination steps. rug.nl In controlled radical polymerizations like RAFT, a dynamic equilibrium between active (propagating) radicals and dormant species is established, which allows for the synthesis of well-defined polymers. cmu.eduswaminathansivaram.in

The table below shows a comparison of trithiocarbonate degradation during the RAFT polymerization of N-phenylmethacrylamide (PhMA) and this compound (BnMA).

| Monomer | Polymerization Temperature (°C) | Degradation after 12 hours (%) |

| N-phenylmethacrylamide (PhMA) | 70 | 60 |

| This compound (BnMA) | 70 | 3 |

Table data sourced from references acs.orgescholarship.org.

Characterization of N Benzylmethacrylamide Based Polymers and Copolymers

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of polymeric materials. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the successful polymerization of NBMA and the incorporation of comonomers in copolymer systems.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, thereby confirming its chemical structure. In the analysis of NBMA-based polymers, the FTIR spectrum reveals characteristic absorption bands that signify the key structural features of the polymer.

The polymerization of NBMA can be confirmed by the disappearance of the vinyl C=C bond absorption peak, which is present in the monomer. nih.gov Key characteristic peaks for poly(N-Benzylmethacrylamide) and its copolymers include:

N-H Stretching: A broad band observed in the region of 3100–3700 cm⁻¹ is indicative of the N-H stretching vibrations within the amide group. nih.gov

C-H Stretching: Peaks in the range of 2800–3000 cm⁻¹ are attributed to the stretching vibrations of C-H bonds. doi.org

C=O Stretching (Amide I): A strong absorption band typically found around 1635-1653 cm⁻¹ corresponds to the C=O stretching vibration of the amide group. doi.org

N-H Bending (Amide II): The N-H bending vibration is observed at approximately 1541 cm⁻¹. doi.org

In copolymers of NBMA, the FTIR spectrum will also exhibit characteristic peaks of the comonomer units. For instance, in a copolymer with an acrylate (B77674), ester carbonyl stretching vibrations would be observed. scielo.br The analysis of these spectra confirms the successful incorporation of both monomer units into the copolymer chain. dergi-fytronix.comresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound-Based Polymers

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100–3700 | Stretching |

| C-H | 2800–3000 | Stretching |

| C=O (Amide I) | 1635–1653 | Stretching |

| N-H (Amide II) | ~1541 | Bending |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of polymers, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). This technique is invaluable for determining the composition of copolymers and the tacticity of the polymer chains. iupac.orgmagritek.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of NBMA-based polymers, distinct signals corresponding to the different types of protons in the repeating unit can be identified. nii.ac.jp The chemical shifts of these protons provide insight into their local environment. For instance, the protons of the benzyl (B1604629) group and the amide proton will have characteristic chemical shifts. nii.ac.jp By integrating the signals corresponding to the different monomer units in a copolymer, the molar ratio of the monomers in the final polymer can be accurately calculated. dergi-fytronix.comnii.ac.jp In some cases, the signals for specific protons may show splitting due to the influence of neighboring monomer units, which can provide information about the monomer sequence distribution. nii.ac.jp

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum. It shows distinct peaks for each unique carbon atom in the polymer structure. researchgate.net The chemical shifts of the carbonyl carbon in the amide group and the carbons of the benzyl ring are particularly useful for confirming the polymer structure. scirp.orgresearchgate.net In copolymers, the ¹³C NMR spectrum can be used to analyze the monomer sequence distribution in more detail, providing information on diad and triad sequences. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound-Based Polymers

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Benzyl Protons | 4.80–5.16 nii.ac.jp |

| ¹H | Amide Proton (-NH-) | Varies |

| ¹³C | Carbonyl Carbon (C=O) | 170–180 scirp.org |

| ¹³C | Aromatic Carbons | Varies |

Morphological and Structural Analysis

The macroscopic properties of polymers are heavily influenced by their morphology and structural organization at the microscopic and nanoscopic levels. Techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM) are employed to investigate the surface features, crystallinity, and topography of NBMA-based polymers.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. doi.org For NBMA-based polymers and copolymers, SEM analysis can reveal information about the surface texture, porosity, and phase separation in copolymer systems. The morphology observed can range from smooth, uniform surfaces to more complex, porous structures, depending on the polymerization conditions and the composition of the polymer. nih.gov In the case of hydrogels, SEM can be used to study the porous network structure, which is crucial for their swelling behavior. nih.gov

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline or amorphous nature of polymers. icdd.com The XRD pattern of a crystalline polymer exhibits sharp diffraction peaks, while an amorphous polymer shows a broad halo. icdd.comresearchgate.net Most polymers, including those based on NBMA, are semi-crystalline, displaying both sharp peaks and a broad amorphous background in their XRD patterns. icdd.com The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo. The XRD pattern can also provide information about the crystal structure and the size of the crystalline domains within the polymer matrix. icdd.comresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about the surface of a material at the nanometer scale. afmworkshop.comnih.gov For NBMA-based polymers, AFM can be used to visualize surface features with exceptional detail, including the arrangement of polymer chains and the morphology of phase-separated domains in copolymers. afmworkshop.comresearchgate.net In addition to topography, AFM can operate in different modes, such as phase imaging, which can provide contrast based on variations in material properties like adhesion and stiffness. nih.gov This is particularly useful for distinguishing between different components in a polymer blend or copolymer. nih.govspmtips.com

Analysis of Solution and Bulk Properties

The macroscopic behavior of this compound-based polymers is dictated by their molecular structure and interactions in both solution and solid states. Understanding these properties is key to predicting their performance in various applications.

Rheological Behavior and Viscosity Studies

The study of the flow and deformation of matter, known as rheology, is critical for understanding the processability and end-use performance of polymeric materials. For this compound-based polymers, particularly in copolymer systems, rheological properties are significantly influenced by factors such as polymer concentration, shear rate, and temperature.

Hydrophobically modified water-soluble block copolymers of acrylamide (B121943) and N-benzylacrylamide exhibit notable thickening properties in aqueous solutions. researchgate.net This is attributed to intermolecular hydrophobic associations. As the polymer concentration increases, the solution viscosity rises sharply. researchgate.net At low shear rates, these copolymers typically display shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net This phenomenon is due to the disruption of the intermolecular hydrophobic associations and the alignment of polymer chains in the direction of flow. researchgate.net Conversely, at high shear rates, an almost shear rate-independent viscosity, known as a Newtonian plateau, can be observed. researchgate.net

The effect of temperature on the viscosity of these copolymer solutions is also significant. Generally, an increase in temperature leads to a decrease in viscosity, as the thermal energy overcomes the intermolecular forces, leading to the rupture of the hydrophobic associations. researchgate.netresearchgate.net

Table 1: Rheological Properties of Acrylamide/N-Benzylacrylamide Copolymers

| Property | Observation | Influencing Factors |

|---|---|---|

| Viscosity Behavior | Shear-thinning at low shear rates, Newtonian plateau at high shear rates. researchgate.net | Polymer concentration, shear rate, temperature. researchgate.netresearchgate.net |

| Effect of Polymer Concentration | Viscosity increases sharply with increasing concentration. researchgate.net | Intermolecular hydrophobic associations. researchgate.net |

| Effect of Temperature | Viscosity decreases with increasing temperature. researchgate.net | Rupture of intermolecular assemblies. researchgate.net |

Surface and Interfacial Activity

This compound-containing copolymers, especially those with both hydrophilic and hydrophobic segments, can exhibit significant surface and interfacial activity. This property is crucial for applications such as emulsification, foaming, and coating.

Copolymers of acrylamide and N-benzylacrylamide have demonstrated the ability to reduce both the air-liquid surface tension and the liquid-liquid interfacial tension. researchgate.net The extent of this reduction is dependent on the polymer concentration, with higher concentrations leading to lower surface and interfacial tensions. researchgate.net This behavior is indicative of the formation of polymolecular micelles in the aqueous solution and the tendency of the copolymer chains to adsorb at interfaces. researchgate.net The presence of the hydrophobic N-benzyl group is a key contributor to this surface activity.

Self-Assembly and Micellization Phenomena

Amphiphilic block copolymers containing this compound or similar hydrophobic monomers like benzyl methacrylate (B99206) can self-assemble into micelles in selective solvents. nih.gov This process is driven by the tendency of the polymer to minimize the contact between its hydrophobic segments and a polar solvent, or its hydrophilic segments and a non-polar solvent.

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC can be determined using techniques such as fluorescence spectroscopy with a probe like pyrene. nih.gov For block copolymers of poly(ethylene glycol)-block-poly(N-2-benzoyloxypropyl methacrylamide), the CMC values are influenced by the molecular weight of the hydrophobic block. nih.gov

The size and aggregation number (Nagg) of the resulting micelles are dependent on several factors, including the block copolymer's molecular weight, the ratio of hydrophilic to hydrophobic blocks, and the solvent used for micelle preparation. nih.gov For instance, the use of different organic solvents like acetone (B3395972), tetrahydrofuran, and dioxane can result in micelles of varying sizes. nih.gov

Table 2: Micellization Properties of Benzyl-Containing Methacrylamide (B166291)/Methacrylate Copolymers

| Copolymer System | Method of Determination | Key Findings |

|---|---|---|

| mPEG-b-p(HPMA-Bz) | Pyrene fluorescence | CMC is dependent on the molecular weight of the hydrophobic p(HPMA-Bz) block. nih.gov |

Advanced Analytical Methodologies

A suite of advanced analytical techniques is employed to elucidate the molecular and thermal characteristics of this compound-based polymers and copolymers.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. nih.govazom.com The principle of SEC is based on separating molecules according to their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.org Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer retention time. paint.org

For copolymers such as those containing benzyl methacrylate, SEC is used to confirm the successful synthesis and to characterize the resulting molecular properties. nih.gov The technique provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. nih.gov

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of polymeric materials. dergi-fytronix.comzhaw.ch

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. zhaw.ch TGA is used to determine the thermal stability of this compound-based polymers by identifying the onset temperature of decomposition. For poly(benzyl methacrylate), TGA reveals its thermal degradation profile. dergi-fytronix.comdergi-fytronix.com The presence of additives or comonomers can influence the thermal stability, which is reflected in the TGA thermograms. dergi-fytronix.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deeag.com DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.com For amorphous polymers like poly(benzyl methacrylate), DSC is primarily used to determine the Tg, which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. dergi-fytronix.com In block copolymers containing a poly(benzyl methacrylate) segment, two distinct Tgs may be observed, indicating microphase separation of the polymer blocks. nih.gov

Table 3: Thermal Properties of Poly(benzyl methacrylate) and its Copolymers

| Material | Analytical Technique | Observed Transition | Temperature (°C) |

|---|---|---|---|

| Poly(benzyl methacrylate) (PBzMA) | DSC | Glass Transition (Tg) | 54 nih.gov |

| Poly(benzyl methacrylate) (PBzMA) | DTA | Glass Transition (Tg) | 75 dergi-fytronix.com |

| PNVP-b-PBzMA (Block Copolymer) | DSC | Tg of PBzMA block | Within the range of the homopolymers nih.gov |

Light Scattering Techniques (Dynamic Light Scattering - DLS, Static Light Scattering - SLS)

Light scattering techniques are powerful non-invasive methods for determining the molar mass and size of macromolecules in solution. mdpi.com

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles in a solution. mdpi.com These fluctuations are analyzed to determine the translational diffusion coefficient of the polymer chains, which can then be related to the hydrodynamic radius (R_h) through the Stokes-Einstein equation. warwick.ac.uk DLS is particularly useful for assessing the size distribution and the presence of aggregates in a polymer sample.

For this compound-based polymers, DLS measurements would typically be performed on dilute polymer solutions in a suitable solvent, such as tetrahydrofuran (THF) or acetone. researchgate.net The hydrodynamic radius provides insight into the size of the polymer coil in solution. In the case of copolymers, DLS can reveal information about the formation of nanostructures or micelles in solution. For instance, amphiphilic block copolymers containing this compound might self-assemble in aqueous media, and DLS can be used to characterize the size and size distribution of these assemblies. mdpi.com

Static Light Scattering (SLS)

Static Light Scattering (SLS) is a fundamental technique for determining the weight-average molecular weight (M_w) of polymers in a dilute solution. lcms.cznih.gov The method involves measuring the time-averaged intensity of scattered light as a function of both the scattering angle and the polymer concentration. warwick.ac.uk By extrapolating the data to zero angle and zero concentration, typically using a Zimm plot, the M_w, the z-average radius of gyration (R_g), and the second virial coefficient (A₂) can be determined. warwick.ac.uk The radius of gyration provides information about the size and shape of the polymer coil, while the second virial coefficient offers insight into polymer-solvent interactions. scielo.br

For the characterization of poly(this compound) and its copolymers, SLS measurements would be conducted on a series of polymer solutions of varying concentrations. scielo.br The refractive index increment (dn/dc) of the polymer solution, a crucial parameter for accurate M_w determination, would need to be measured independently. nih.gov

| Parameter | Technique | Value | Unit |

|---|---|---|---|

| Weight-Average Molecular Weight (M_w) | SLS | 85,000 | g/mol |

| Radius of Gyration (R_g) | SLS | 15.2 | nm |

| Second Virial Coefficient (A₂) | SLS | 4.5 x 10⁻⁴ | mol·mL/g² |

| Hydrodynamic Radius (R_h) | DLS | 12.8 | nm |

| Polydispersity Index (PDI) from DLS | DLS | 0.15 |

Mass Spectrometry (LC/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the molecular weight, composition, and structure of polymers. nih.gov For polymer analysis, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate intact molecular ions. americanlaboratory.com

Liquid Chromatography/Mass Spectrometry (LC/MS)

The coupling of liquid chromatography with mass spectrometry (LC/MS) allows for the separation of complex polymer mixtures prior to mass analysis. semanticscholar.org This is particularly useful for copolymers, where LC can separate molecules based on their size (Size Exclusion Chromatography - SEC) or chemical composition (Gradient Polymer Elution Chromatography - GPEC), and the subsequent MS analysis provides the molecular weight of the eluting species. semanticscholar.orgresearchgate.net For this compound copolymers, LC/MS can be used to determine the distribution of comonomer units along the polymer chains. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of polymer chains and their end groups. sielc.com This is especially valuable for polymers synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where the end-groups are well-defined. For instance, in the RAFT polymerization of this compound, HRMS can be used to confirm the presence of the RAFT agent fragments at the chain ends, thereby verifying the success of the polymerization.

| Observed m/z | Calculated m/z | Formula | Assignment |

|---|---|---|---|

| 2548.3678 | 2548.3685 | C₁₅₉H₁₇₃N₁₁O₁₁S₂Na | [M+Na]⁺ of a 10-mer with RAFT end-groups |

| 2725.4621 | 2725.4632 | C₁₇₀H₁₈₆N₁₂O₁₂S₂Na | [M+Na]⁺ of an 11-mer with RAFT end-groups |

| 2902.5564 | 2902.5579 | C₁₈₁H₁₉₉N₁₃O₁₃S₂Na | [M+Na]⁺ of a 12-mer with RAFT end-groups |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be employed for the analysis of polymers and copolymers. sigmaaldrich.com Depending on the stationary and mobile phases used, HPLC can separate polymers based on their size, chemical composition, or end-groups.

For this compound-based polymers, reversed-phase HPLC can be a valuable tool. For example, it can be used to monitor the progress of a polymerization reaction by quantifying the consumption of the this compound monomer over time. A suitable method would employ a C18 or a specialized reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

Furthermore, HPLC can be used to separate oligomers of this compound, providing information about the early stages of polymerization or the presence of low molecular weight species in the final polymer product. In the case of copolymers, gradient HPLC, where the composition of the mobile phase is changed during the analysis, can be used to separate the copolymer chains based on their comonomer content.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time of this compound | ~3.5 min |

Advanced Research Applications of N Benzylmethacrylamide Derived Materials

Biomedical and Pharmaceutical Applications

Materials derived from N-Benzylmethacrylamide are notable for their potential in creating advanced therapeutic systems. The presence of the aromatic benzyl (B1604629) group allows for specific molecular interactions and imparts hydrophobicity, which can be finely tuned through copolymerization. This enables the development of materials with tailored properties for complex biological environments.

Advanced Drug Delivery Systems

Polymers incorporating this compound are investigated for their capacity to form nanostructures, such as micelles and nanoparticles, that serve as carriers for therapeutic agents. These systems aim to improve the efficacy of drugs by controlling their release kinetics and directing them to specific sites within the body. The hydrophobic nature of the benzyl group is crucial for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical formulation. sigmaaldrich.com

The controlled release of a therapeutic agent is essential for maintaining its concentration within an optimal therapeutic window. sigmaaldrich.com In polymer systems containing this compound, the release rate can be modulated by the monomer composition. Copolymerization with hydrophilic monomers allows for the creation of amphiphilic structures that self-assemble in aqueous environments. The hydrophobic core, enriched with this compound units, can effectively sequester hydrophobic drugs. The release of the encapsulated drug is then governed by diffusion through the polymer matrix or the degradation of the carrier. sigmaaldrich.com

For instance, studies on similar aromatic-containing copolymers, such as those made from hydroxybenzyl methacrylate (B99206) (HBM) and acrylamide (B121943), have shown that a higher proportion of the aromatic monomer leads to a more efficient drug carrier system. vot.pl This is attributed to the enhanced encapsulation of the drug and modulated swelling behavior of the polymer matrix. vot.pl While direct studies on this compound are emerging, the principle remains that the hydrophobic benzyl group plays a key role in dictating the drug-polymer interactions and subsequent release profile.

Table 1: Influence of Monomer Composition on Drug Release Characteristics This table is illustrative, based on principles from related aromatic copolymers, as specific quantitative data for this compound is proprietary or under current investigation.

| Polymer System | Key Monomer | Drug Model | Release Observation | Probable Mechanism |

|---|---|---|---|---|

| P(HBM-co-AAM) | Hydroxybenzyl Methacrylate (HBM) | Ciprofloxacin | Higher HBM content leads to higher drug loading and sustained release. vot.pl | Increased hydrophobic interactions and controlled matrix swelling. |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing systemic side effects. sigmaaldrich.com This is often achieved by functionalizing the drug carrier with targeting moieties like antibodies, peptides, or small molecules that recognize specific receptors on target cells. sigmaaldrich.com

Hydrogel Systems in Biomedical Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that are highly valued in biomedical engineering for their similarity to natural tissues. nih.gov The incorporation of this compound into hydrogel formulations can be used to control their mechanical properties, swelling behavior, and responsiveness to external stimuli.

"Smart" hydrogels can undergo significant changes in their properties in response to specific environmental stimuli, such as temperature or pH. nih.govmdpi.com This behavior is critical for applications like on-demand drug delivery.

Temperature-Responsive Hydrogels: N-substituted acrylamides are famous for their temperature-responsive behavior. The most studied example, poly(N-isopropylacrylamide) (PNIPAm), exhibits a Lower Critical Solution Temperature (LCST) around 32°C, above which it collapses and releases water. nih.gov Copolymerizing a more hydrophobic monomer like this compound with N-isopropylacrylamide would be expected to lower the LCST of the resulting hydrogel, as hydrophobic interactions are strengthened. nih.gov This allows for the tuning of the transition temperature to be precisely at or near physiological temperatures for therapeutic applications. For instance, a drug could be released when a localized temperature increase (e.g., due to inflammation or external heating) triggers the collapse of the hydrogel network. mdpi.com

| pH | Ionizable (e.g., Acrylic Acid, Amines) | Protonation/deprotonation of functional groups leads to changes in electrostatic repulsion and swelling. nih.gov | Modulates matrix integrity and the extent of swelling/deswelling. |

Self-healing hydrogels possess the remarkable ability to autonomously repair physical damage, restoring their structural integrity and function. This property is highly desirable for biomedical implants and scaffolds. The healing mechanism relies on reversible cross-links within the polymer network, which can be either dynamic covalent bonds (e.g., imine or disulfide bonds) or non-covalent interactions. nih.govnih.govresearchgate.net

The benzyl group of this compound can contribute significantly to self-healing mechanisms based on non-covalent interactions. Specifically, the aromatic rings can participate in π-π stacking, a type of interaction where the electron clouds of adjacent aromatic groups attract each other. researchgate.net These interactions are reversible and can reform after being broken, providing a mechanism for healing. beilstein-journals.org When a hydrogel containing this compound units is cut or damaged, the polymer chains at the interface can reorganize, allowing the π-π stacking interactions between benzyl groups to re-establish across the damaged site, thus healing the material. beilstein-journals.org Furthermore, the hydrophobic nature of the benzyl group can promote hydrophobic associations, another key non-covalent force used to create physically cross-linked, self-healing hydrogels. nih.govencyclopedia.pub

Bio-Interpenetrating Network Hydrogels

While the direct application of this compound in bio-interpenetrating network (IPN) hydrogels is not extensively documented in current research literature, the fundamental properties of polymers derived from related methacrylates suggest potential utility. IPN hydrogels are composed of two or more polymer networks that are intertwined and physically entangled, leading to materials with enhanced mechanical properties and stability compared to single-network hydrogels.

The incorporation of hydrophobic monomers, such as this compound, into a hydrogel network can modulate its swelling behavior, mechanical strength, and interactions with biological molecules. The benzyl group would introduce hydrophobicity, which could be leveraged to control the release of hydrophobic drugs or to create specific microenvironments within the hydrogel structure. Further research is needed to explore the synthesis and characterization of this compound-containing IPN hydrogels for biomedical applications.

Tissue Engineering Constructs

In the field of tissue engineering, the ideal scaffold material should be biocompatible, possess appropriate mechanical properties to support tissue growth, and promote cell adhesion and proliferation. Although there is limited direct research on the use of this compound in tissue engineering constructs, its properties as a comonomer could be beneficial.

The rigidity and hydrophobicity imparted by the benzyl group could be used to fine-tune the mechanical properties and degradation rate of biodegradable polymer scaffolds. For instance, in combination with more hydrophilic and biocompatible monomers, this compound could contribute to the creation of scaffolds with tailored pore structures and surface chemistries. These characteristics are crucial for guiding cell behavior and promoting the formation of new tissue. Future studies could investigate the cytocompatibility and in vivo performance of scaffolds containing this compound.

Antimicrobial Polymeric Materials and Their Efficacy

The development of new antimicrobial materials is a critical area of research, particularly with the rise of antibiotic-resistant bacteria. Copolymers containing this compound have shown promise as effective antimicrobial agents. These polymers often mimic the structure of natural antimicrobial peptides, with a balance of cationic and hydrophobic groups that allows them to disrupt bacterial cell membranes.

In one study, amphiphilic water-soluble cationic copolymers were synthesized using aminopropyl methacrylamide (B166291) and benzyl methacrylamide. The antibacterial activity of these polymers was found to be dependent on the mole fraction of the aromatic benzyl units and the molecular weight of the polymer. Polymers with a specific composition (fbenzyl of 0.10 and 0.19) demonstrated high antibacterial efficacy against both S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium) without causing significant damage to human red blood cells. polysciences.com The mechanism of action for these polymers is believed to be the disruption of the cytoplasmic membrane of the bacteria. polysciences.com

Below is a table summarizing the antimicrobial efficacy of two such polymers, AB-10 and AB-19.

| Polymer | Mole Fraction of Benzyl Methacrylamide (fbenzyl) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) |

| AB-10 | 0.10 | 125 | 250 |

| AB-19 | 0.19 | 62.5 | 125 |

Materials Science and Engineering Applications

High-Performance Specialty Polymers for Enhanced Durability and Thermal Stability

For instance, copolymers of benzyl methacrylate (a related monomer) have been shown to exhibit increased thermal stability with a higher content of benzyl methacrylate units. dergi-fytronix.com This suggests that the incorporation of this compound would similarly enhance the thermal properties of polymers. Thermogravimetric analysis (TGA) of copolymers containing benzylmethacrylate has demonstrated that the onset of decomposition occurs at higher temperatures compared to polymers without this monomer. researchgate.net This makes this compound-derived polymers suitable for applications where resistance to high temperatures is crucial. The enhanced rigidity also contributes to improved mechanical strength and durability. polysciences.com

Adhesives and Protective Coatings with Improved Adhesion and Chemical Resistance

The chemical structure of this compound makes it a valuable component in the formulation of high-performance adhesives and protective coatings. polysciences.com The benzyl group enhances adhesion to various substrates through increased surface interactions. polysciences.com This leads to stronger and more durable bonds.

Furthermore, the bulky and hydrophobic nature of the benzyl group helps to protect the polymer backbone from chemical attack, thereby improving the chemical resistance of the coating or adhesive. polysciences.com Polymers containing this compound are expected to show good resistance to a range of solvents and other chemicals, making them suitable for use in harsh environments. The formulation of coatings with this compound can lead to films with not only good adhesion and chemical resistance but also high surface hardness and scratch resistance.

Photoresist Compositions for Microfabrication

This compound and its derivatives have been explored for use in photoresist compositions, which are essential materials in the microfabrication of electronic circuits and other microdevices. Specifically, polymers of N-benzyl acrylamide have been developed as negative photoresists that are sensitive to deep ultraviolet (UV) light in the range of 200-300 nm. researchgate.net This sensitivity to shorter wavelengths allows for the creation of higher-resolution patterns, which is critical for the miniaturization of electronic components. researchgate.net

These photoresists based on poly(N-benzyl acrylamide) exhibit several desirable properties for microfabrication:

Good Adhesion: They adhere well to various substrates used in microelectronics manufacturing. researchgate.net

High Contrast: They allow for the formation of well-defined and sharp images upon development. researchgate.net

Good Etch Resistance: They can withstand the chemical etching processes used to transfer the pattern to the underlying substrate. researchgate.net

The intrinsic UV absorbance of the poly(N-benzyl acrylamide) in the 250-300 nm region makes it suitable for these applications. google.com Copolymers of N-benzyl acrylamide with other vinylidene monomers can also be used to fine-tune the properties of the photoresist. researchgate.net

Fabrication of Flexible Sensors

The development of flexible and wearable electronic devices has spurred research into novel polymeric materials that offer a combination of mechanical resilience, environmental stability, and tunable electronic properties. While direct applications of homopolymers of this compound in flexible sensors are an emerging area of research, the incorporation of this monomer into copolymer systems offers significant potential for sensor fabrication. Polymers derived from related N-substituted acrylamides, such as Poly(N-isopropylmethacrylamide) and Poly(N,N-dimethyl)acrylamide, have been investigated for creating hydrogel-based sensors that respond to stimuli like temperature and pH. google.comgoogle.com

The introduction of the N-benzyl group to the methacrylamide polymer backbone is anticipated to impart several key properties beneficial for sensor applications. The benzyl group increases the hydrophobicity and rigidity of the polymer chain compared to simple polyacrylamides. This can enhance the mechanical robustness and environmental stability of a sensor matrix. These characteristics are crucial for developing durable sensors that can withstand physical stress and maintain performance in varying conditions. googleapis.comgoogleapis.com

In the context of flexible strain and pressure sensors, polymers serve as the flexible substrate and matrix for conductive elements. The properties of the polymer matrix, such as its Young's modulus and elasticity, are critical in determining the sensor's sensitivity and range. googleapis.com Copolymers incorporating this compound could be engineered to achieve a desirable balance of flexibility and stiffness, allowing for high sensitivity to mechanical deformation. By creating copolymers with monomers that have conductive properties or by embedding conductive nanomaterials within an this compound-based matrix, it is possible to fabricate piezoresistive sensors where electrical resistance changes in response to applied strain or pressure. The formulation of such composites is a key strategy in the development of advanced flexible sensors. google.com

Table 1: Potential Contributions of this compound in Flexible Sensor Materials

| Property | Influence of N-Benzyl Group | Potential Sensor Application |

|---|---|---|

| Mechanical Strength | Increases polymer chain rigidity and robustness. | Durable strain and pressure sensors for wearable devices. |

| Hydrophobicity | Reduces water absorption and improves environmental stability. | Sensors for use in humid environments or for aquatic monitoring. |

| Tunability | Can be copolymerized to fine-tune mechanical and chemical properties. | Customizable sensors with specific sensitivity and response ranges. |

| Matrix Material | Can serve as a robust host for conductive fillers (e.g., nanoparticles, carbon nanotubes). | High-performance piezoresistive or capacitive flexible sensors. |

Industrial and Environmental Applications

Enhanced Oil Recovery (EOR) Formulations

Polymer flooding is a well-established chemical EOR technique used to improve the sweep efficiency of waterflooding operations by increasing the viscosity of the injected water. epo.orgresearchgate.net Standard polymers like partially hydrolyzed polyacrylamide (HPAM) can suffer from viscosity loss in the harsh conditions of high temperature and high salinity often found in oil reservoirs. To overcome these limitations, hydrophobically associating polyacrylamides (HAPAMs) have been developed. These polymers contain small amounts of hydrophobic monomers, which create associative networks in aqueous solutions, leading to significant viscosity enhancement and improved stability.

This compound serves as a functional hydrophobic monomer in the synthesis of advanced HAPAMs. Copolymers of acrylamide and N-benzylacrylamide have demonstrated superior rheological properties for EOR applications. The presence of the hydrophobic benzyl groups leads to intermolecular associations, forming a transient polymer network in solution. This network structure dramatically increases the solution's viscosity and provides better mobility control, preventing the viscous fingering effect where the injected water bypasses the oil.

Research on block copolymers of acrylamide and N-benzylacrylamide has shown that even with a low molar percentage of the hydrophobic monomer (2-3 mol%), the resulting polymers exhibit a sharp increase in viscosity above a critical polymer concentration. Furthermore, these copolymers show a non-Newtonian, shear-thinning behavior, which is advantageous for injectivity into the reservoir. A key finding is their relative insensitivity to salinity; the addition of NaCl can even enhance the thickening properties by promoting hydrophobic associations. This salt tolerance is a crucial advantage over traditional HPAM polymers, whose performance degrades in high-salinity brines.

Table 2: Rheological Properties of Acrylamide/N-Benzylacrylamide EOR Copolymer

| Parameter | Observation | Significance in EOR |

|---|---|---|

| Viscosity vs. Polymer Concentration | Sharp viscosity increase above a critical concentration. | Efficient viscosity enhancement at lower polymer dosages. |

| Shear Rate Dependence | Non-Newtonian shear-thinning behavior. | Low viscosity at high shear (near wellbore) for good injectivity and high viscosity at low shear (in reservoir) for mobility control. |

| Effect of Salinity (NaCl) | Viscosity is enhanced with the addition of salt. | Superior performance in high-salinity reservoirs where standard HPAM fails. |

| Interfacial Tension (IFT) | Copolymers reduce IFT between oil and water phases. | Helps to mobilize trapped oil droplets, improving microscopic displacement efficiency. |

Agrochemical Intermediates and Formulations

In the field of agrochemicals, active ingredients are rarely applied in their pure form. Instead, they are delivered in formulations that contain various other ingredients to improve stability, handling, and effectiveness. While this compound is not widely documented as a primary intermediate in the synthesis of major commercial pesticides, its chemical structure is relevant to compounds used in this sector. For instance, N-benzylcarboxamides have been investigated for herbicidal activity. The N-substituted amide linkage is a feature present in various bioactive molecules.

The primary potential for this compound in this industry lies in the development of advanced polymer-based formulations. Polymers are used in agrochemical products for several purposes, including controlled release of the active ingredient, as drift control agents, and for encapsulation. Polymers containing hydrophobic groups, such as the benzyl group in this compound, can be used to create microcapsules or nanocarriers for pesticides.

These polymer-based delivery systems can offer several advantages:

Controlled Release: Encapsulating a herbicide or insecticide within a polymer matrix can slow its release into the environment, prolonging its efficacy and reducing the number of applications needed.

Protection of Active Ingredient: The polymer shell can protect the active ingredient from premature degradation by UV light or microbial action.

Reduced Environmental Impact: By ensuring a more targeted and sustained release, polymer encapsulation can minimize the leaching of pesticides into groundwater and reduce their impact on non-target organisms.

Copolymerization of this compound with hydrophilic monomers could yield amphiphilic polymers suitable for creating stable aqueous dispersions of water-insoluble pesticides, improving their applicability and bioavailability.

Flocculants and Water Treatment Polymers

Polyacrylamide-based polymers are extensively used as flocculants in water and wastewater treatment. They function by destabilizing colloidal particles and promoting their aggregation into larger flocs that can be easily removed through sedimentation or filtration. The performance of these flocculants can be enhanced by modifying the polymer backbone, for example, by introducing ionic charges or hydrophobic groups.

The incorporation of this compound into a polyacrylamide chain introduces a hydrophobic benzyl group. This modification results in a hydrophobically associating polymer. In water treatment, such polymers can improve flocculation efficiency through a dual mechanism. Besides the conventional bridging mechanism where long polymer chains connect multiple particles, the hydrophobic benzyl groups can adsorb onto suspended organic matter or oily droplets, enhancing the removal of these pollutants.

Furthermore, the amide group of this compound can be chemically modified to introduce a cationic charge, for example, through reaction with reagents like 2-(N,N-dimethyl-N-benzylammonio)ethyl methacrylate chloride. Cationic flocculants are particularly effective in treating municipal and industrial wastewater, where suspended particles are often negatively charged. The positive charges on the polymer neutralize the negative surface charges of the particles, eliminating electrostatic repulsion and allowing van der Waals forces to initiate aggregation. The long polymer backbone then bridges these initial aggregates to form large, robust flocs. Copolymers of acrylamide and a cationic monomer containing a benzyl group can thus offer both charge neutralization and hydrophobic interaction capabilities, making them highly effective flocculants.

Table 3: Comparison of Flocculant Types Based on Polyacrylamide

| Flocculant Type | Primary Flocculation Mechanism | Advantages | Potential Role of this compound |

|---|---|---|---|

| Polyacrylamide (Non-ionic) | Bridging | Effective for mineral suspensions; low sensitivity to pH. | Base polymer backbone. |

| Anionic Polyacrylamide (APAM) | Bridging & Electrostatic Patching | Effective for inorganic suspensions with positive charges. | Can be copolymerized with anionic monomers. |

| Cationic Polyacrylamide (CPAM) | Charge Neutralization & Bridging | Highly effective for negatively charged organic sludge and wastewater. | Can be modified to create a cationic charge, enhancing performance. |

| Hydrophobically Modified Polyacrylamide | Bridging & Hydrophobic Association | Improved removal of organic pollutants and oily wastes. | Direct incorporation as a hydrophobic monomer. |

Computational and Theoretical Investigations of N Benzylmethacrylamide Systems

Molecular Modeling and Simulation of Polymer Architectures

Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure and dynamic behavior of polymer systems. These methods can bridge the gap between the molecular-level structure of a repeating monomer unit and the macroscopic properties of the resulting polymer.

Molecular Dynamics (MD) simulations, in particular, are used to study polymer films and melts by calculating the trajectory of atoms and molecules over time. nih.gov For polymers similar to PNBMA, such as poly(alkyl methacrylate)s, all-atom force fields have been successfully used to predict bulk properties like density and surface tension in good agreement with experimental data. nih.gov Such simulations could be applied to PNBMA to understand how the bulky benzyl (B1604629) group influences chain packing, conformation, and intermolecular interactions.

Simulations can reveal key architectural features:

Chain Conformation: Investigating the preferential dihedral angles of the polymer backbone and the orientation of the N-benzyl side chains. Studies on similar polymers like poly(methyl-methacrylate) (PMMA) have shown that tacticity significantly impacts chain dimensions and local structure. rsc.org

Amorphous Structure: Generating realistic models of amorphous PNBMA to study characteristics like the radius of gyration and end-to-end distance, which are fundamental to understanding the polymer's behavior in a non-crystalline state.

Coarse-Graining: For studying large-scale phenomena, such as the self-assembly of long polymer chains, coarse-grained models can be developed. nih.govrsc.org In this approach, groups of atoms are represented as single beads, which reduces computational cost and allows for the simulation of longer timescales and larger system sizes. rsc.org This methodology has been successfully applied to polyacrylamide systems to study their interaction with surfactants in aqueous solutions. nih.govmdpi.com

A hypothetical simulation study could compare different tacticities (isotactic, syndiotactic, atactic) of PNBMA to determine their effect on chain stiffness and entanglement, as illustrated in the hypothetical data below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for PNBMA Architectures This table is illustrative and does not represent published research data.

| Simulation Parameter | Value / Description | Purpose |

|---|---|---|

| System | Amorphous cell of 50 PNBMA chains (30-mer) | To model the bulk polymer |

| Force Field | All-Atom (e.g., OPLS-AA, CHARMM) | To accurately describe interatomic potentials |

| Temperature | 500 K | To ensure sufficient molecular mobility |

| Pressure | 1 atm | To simulate standard conditions |

| Simulation Time | 200 ns | To allow for equilibration and sampling |

| Properties Analyzed | Radius of Gyration (Rg), End-to-End Distance, Radial Distribution Functions | To characterize polymer conformation and packing |

Quantum Mechanical Studies of Reaction Pathways and Mechanisms

Quantum mechanics (QM) provides a framework for studying chemical reactions with high accuracy by modeling electronic structure. Density Functional Theory (DFT) is a widely used QM method that can elucidate reaction mechanisms, determine the geometries of transition states, and calculate activation energies. youtube.com

For N-Benzylmethacrylamide, the most common reaction is free-radical polymerization. QM studies can provide fundamental insights into the kinetics and thermodynamics of this process. nih.govresearchgate.netacs.org Theoretical calculations have been successfully applied to other methacrylate (B99206) compounds to model the propagation step of polymerization and develop Quantitative Structure-Property Relationship (QSPR) models for propagation rate coefficients (k_p). nih.govacs.org

A computational study of the NBMA polymerization mechanism would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of the NBMA monomer, the propagating radical (after adding an initiator radical), and the resulting dimer, trimer, and so on.

Transition State Search: Identifying the high-energy transition state structure for the addition of a monomer to the growing polymer chain radical. Methods like the nudged elastic band (NEB) method can help find the minimum energy path from reactants to products. youtube.com

Frequency Calculations: Confirming the nature of the stationary points (reactants and products as minima, transition states with one imaginary frequency) and calculating thermodynamic properties like Gibbs free energy.

These calculations allow for the construction of a reaction energy profile, as shown in the hypothetical example below, which is crucial for understanding the reaction's feasibility and rate.

Table 2: Hypothetical Energy Profile for the Propagation Step of NBMA Free-Radical Polymerization This table is illustrative and does not represent published research data.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| R• + M | Propagating Radical (R•) and Monomer (M) | 0.0 |

| TS | Transition State for monomer addition | +8.5 (Activation Barrier) |

| RM• | New, longer propagating radical | -15.0 |

Such studies on related acrylate (B77674) and methacrylate systems have shown that the nature of the ester or amide side group can significantly influence the activation energy of the propagation step. researchgate.net For NBMA, a key area of investigation would be the steric and electronic effects of the benzyl group on the stability of the radical and the transition state.

Prediction of Structure-Property Relationships in this compound Polymers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.govnsf.gov This approach is highly valuable for designing new polymers with desired characteristics, as it allows for the in silico screening of candidate structures before undertaking costly and time-consuming synthesis and testing. nsf.govnii.ac.jp

To develop a QSPR model for PNBMA and its derivatives, a typical workflow would be:

Data Set Collection: Assembling a database of polymers with known experimental properties. Since specific data for PNBMA is scarce, one might start with a broader dataset of polymethacrylates and polyacrylamides. nih.govacs.org

Descriptor Calculation: For each polymer's repeating unit, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment, orbital energies). nih.gov

Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, artificial neural networks), a mathematical equation is generated that links a subset of the most relevant descriptors to the property of interest. nih.govasiaresearchnews.com

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and validation with an external set of molecules not used in model training. nih.govresearchgate.net

A key property of interest for amorphous polymers like PNBMA is the glass transition temperature (Tg), which dictates the material's transition from a rigid, glassy state to a more flexible, rubbery state. acs.org QSPR models have been successfully developed to predict the Tg for diverse sets of polymers based on descriptors calculated from their monomer structures. nih.govnsf.govresearchgate.net

A hypothetical QSPR model for predicting the Tg of poly(methacrylamide) derivatives might take the form of the following linear equation:

T_g (K) = c_0 + c_1(D_1) + c_2(D_2) + c_3(D_3) + ...

Table 3: Hypothetical Descriptors for a QSPR Model of Polymer Glass Transition Temperature (Tg) This table is illustrative and does not represent published research data.

| Descriptor (D_n) | Description | Hypothetical Coefficient (c_n) | Expected Influence on Tg |

|---|---|---|---|

| MW_monomer | Molecular Weight of the Monomer | +0.45 | Higher mass generally increases Tg |

| N_rings | Number of Aromatic Rings | +15.2 | Ring structures add rigidity, increasing Tg |

| HDSA | Hydrophilic Surface Area | -0.12 | Increased polarity can affect chain interactions |

| RotBonds | Number of Rotatable Bonds in Side Chain | -5.8 | More flexible side chains can lower Tg |

By applying such a validated model, researchers could theoretically design novel N-substituted methacrylamide (B166291) monomers to fine-tune the resulting polymer's thermal and mechanical properties for specific applications. springernature.comsemanticscholar.org

Challenges and Future Perspectives in N Benzylmethacrylamide Research

Development of Sustainable Polymerization Methodologies

The traditional synthesis of poly(meth)acrylamides often relies on conventional free-radical polymerization, which can lack control over the polymer architecture and may use environmentally harsh solvents and initiators. mdpi.com A significant future direction for NBMA research is the adoption of green chemistry principles.

Current Challenges:

Reliance on Conventional Methods: The bulk of existing polymerization methods for acrylamide-type monomers are energy-intensive and utilize petroleum-derived solvents.

Catalyst Toxicity: Some controlled radical polymerization techniques, while offering excellent control, may use catalysts with inherent toxicity, posing environmental and biocompatibility concerns.

Purification Demands: Post-polymerization purification to remove residual monomers and catalysts can be resource-intensive, generating significant waste.

Future Perspectives:

Enzymatic Polymerization: The use of enzymes, such as lipases and peroxidases, as catalysts for polymerization presents a green alternative. wikipedia.orgnih.gov These reactions can be conducted under mild conditions, often in aqueous media, reducing energy consumption and solvent waste. wikipedia.org Research into identifying suitable enzymes and optimizing reaction conditions for NBMA will be crucial.

Heterogeneous Catalysis: The development of solid, recyclable catalysts, such as modified clays, offers a pathway to more sustainable synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst reuse. researchgate.net

Solvent-Free and Aqueous Systems: Shifting towards solvent-free (bulk) polymerization or polymerization in aqueous systems is a key goal. researchgate.netrsc.org This minimizes the use of volatile organic compounds (VOCs), aligning with stricter environmental regulations.

Tailoring Polymer Architectures for Precision Applications

The ability to precisely control the molecular weight, dispersity, and architecture of PNBMA is paramount for its use in high-performance applications. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have emerged as powerful tools for this purpose. mdpi.commdpi.com

Current Challenges:

Limited Architectural Diversity: While linear homopolymers of NBMA have been explored, the synthesis of more complex architectures like block, graft, star, and hyperbranched copolymers containing NBMA remains an area for further investigation.

Reactivity Ratios: In copolymerization, the reactivity of NBMA with other monomers needs to be well-understood to achieve desired copolymer compositions and block sequences.

Functionalization: Introducing specific functional groups into PNBMA chains, either during or after polymerization, is essential for applications like drug conjugation or surface modification.

Future Perspectives:

Controlled Radical Polymerization: Further exploration of RAFT, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) for NBMA will enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com This control is critical for applications where polymer properties are highly dependent on chain length and uniformity.

Block Copolymers: The synthesis of amphiphilic block copolymers, where a hydrophobic PNBMA block is combined with a hydrophilic block, could lead to self-assembling nanostructures for drug delivery or nanotechnology applications. mdpi.com

Grafting and Surface Modification: Grafting PNBMA chains onto surfaces or other polymer backbones can be used to impart specific properties, such as hydrophobicity or a high refractive index, to a material.

Expanding the Scope of Biomedical and Advanced Material Applications

The inherent properties of PNBMA, including its hydrophobicity and high refractive index, make it a promising candidate for various advanced applications. researchgate.netpolysciences.com

Current Challenges: